![molecular formula C18H16F3N3OS B6476161 N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2-(trifluoromethyl)benzamide CAS No. 2640866-80-2](/img/structure/B6476161.png)
N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2-(trifluoromethyl)benzamide
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Overview
Description
Scientific Research Applications
Antileishmanial Activity
Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions globally. The synthesized pyrazole derivatives, including compound 13, exhibit potent antileishmanial activity. Compound 13 demonstrated superior antipromastigote activity (IC50 = 0.018), outperforming standard drugs like miltefosine and amphotericin B deoxycholate. Molecular docking studies supported its efficacy against Leishmania strains .
Antimalarial Potential
Malaria, transmitted by Plasmodium-infected mosquitoes, remains a major global health concern. Compounds 14 and 15 from this family showed significant inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively. These findings suggest their potential as antimalarial agents .
Cosmetic Formulations
Interestingly, some pyrazole derivatives find use in cosmetic formulations. Investigating whether this compound has any cosmetic applications could be worthwhile .
Mechanism of Action
Target of Action
Similar compounds have shown significant activity on kinases likep70S6Kβ . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, playing a crucial role in various cellular processes such as cell division, metabolism, and signal transduction.
Mode of Action
It’s known that kinase inhibitors often work by binding to the kinase’s active site, preventing it from phosphorylating other proteins and thus disrupting the signaling pathways .
Biochemical Pathways
For instance, the p70S6Kβ kinase is involved in the PI3K/Akt/mTOR pathway , which regulates cell growth, proliferation, and survival .
Pharmacokinetics
Similar compounds have been noted for their solubility in water and other polar solvents , which could potentially influence their absorption and distribution.
Result of Action
By inhibiting kinases, it could potentially disrupt cellular processes regulated by these enzymes, leading to effects such as halted cell division or altered metabolic activity .
properties
IUPAC Name |
N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3OS/c1-24-11-12(10-23-24)16-7-6-13(26-16)8-9-22-17(25)14-4-2-3-5-15(14)18(19,20)21/h2-7,10-11H,8-9H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQLFCGKRQWZGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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